5-Formylimidazo[5,1-b]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4N2OS |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-4-5-7-3-6-8(5)1-2-10-6/h1-4H |
InChI Key |
PYDYRXPJPRPZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CN=C(N21)C=O |
Origin of Product |
United States |
Synthetic Methodologies for the Imidazo 5,1 B Thiazole Scaffold and Formylation Strategies
General Synthetic Routes to Imidazo[5,1-b]thiazole (B6145799) Core Structures
The synthesis of the core imidazo[5,1-b]thiazole scaffold is achieved through several established chemical strategies, primarily involving the formation of the imidazole (B134444) ring onto a pre-existing thiazole (B1198619) moiety or vice versa.
The most prevalent methods for constructing the imidazo[2,1-b]thiazole (B1210989) core involve the reaction of a 2-aminothiazole derivative with a suitable α-halocarbonyl compound. This classical Hantzsch-type synthesis is a versatile and widely employed approach. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system.
A variety of reaction conditions have been reported for this transformation, including the use of different solvents such as ethanol or dioxane, and the presence of a base to facilitate the cyclization step. Microwave-assisted synthesis has also been utilized to accelerate the reaction and improve yields.
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 2-Aminothiazole | α-Bromo ketone | Imidazo[2,1-b]thiazole | beilstein-journals.org |
| 2-Amino-4-methylthiazole | Phenacyl bromide | 6-Phenyl-3-methylimidazo[2,1-b]thiazole | beilstein-journals.org |
The imidazo[2,1-b]thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, antimycobacterial, and anticancer properties. Synthetic efforts in this area are often focused on introducing diverse substituents at various positions of the bicyclic ring to modulate the pharmacological profile. For instance, the synthesis of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole has been reported to yield compounds with promising antiviral and antimycobacterial activities. d-nb.info
| Imidazo[2,1-b]thiazole Derivative | Pharmacological Application | Reference |
| Acyl-hydrazone derivatives | Antiviral, Antimycobacterial | d-nb.info |
| Spirothiazolidinone derivatives | Antiviral, Antimycobacterial | d-nb.info |
| Carboxamide derivatives | Antimycobacterial | researchgate.net |
The fusion of a benzene ring to the imidazo[5,1-b]thiazole core gives rise to the tricyclic benzo[d]imidazo[5,1-b]thiazole system, which has also attracted significant attention in medicinal chemistry. The synthesis of these analogues often starts from 2-aminobenzothiazole, which is then subjected to cyclization with an appropriate reagent to form the fused imidazole ring. These compounds have been investigated as potent inhibitors of various enzymes, such as phosphodiesterase 10A (PDE10A). researchgate.net
Approaches for Introducing the Formyl Group at Position 5 of the Imidazo[5,1-b]thiazole Ring
The introduction of a formyl group at the 5-position of the imidazo[5,1-b]thiazole ring is a key functionalization step that opens up avenues for further chemical modifications. The electron-rich nature of the imidazole ring in the fused system makes it susceptible to electrophilic attack, particularly at the C5 position.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. ijpcbs.comorganic-chemistry.orgwikipedia.org
The formylation of the imidazo[2,1-b]thiazole ring system has been shown to occur regioselectively at the 5-position. For example, the Vilsmeier-Haack reaction on 6-(4-bromophenyl)imidazo[2,1-b]thiazole successfully introduces a formyl group at the C5 position. The reaction is typically carried out by preparing the Vilsmeier reagent at low temperature, followed by the addition of the imidazo[2,1-b]thiazole substrate and heating to drive the reaction to completion. researchgate.net
A study on the formylation of 6-(2'-furyl)imidazo[2,1-b]thiazole demonstrated the high selectivity of the Vilsmeier-Haack reaction. When one equivalent of the Vilsmeier reagent was used, formylation occurred exclusively at the 5-position of the imidazo[2,1-b]thiazole ring, leaving the furan ring untouched. This highlights the higher nucleophilicity of the C5 position of the imidazo[2,1-b]thiazole core compared to the furan ring. nih.gov
Table of Vilsmeier-Haack Formylation on Imidazo[2,1-b]thiazole Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| 6-(4-bromophenyl)imidazo[2,1-b]thiazole | POCl₃, DMF | 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | Not specified | researchgate.net |
| 6-(2'-furyl)imidazo[2,1-b]thiazole | POCl₃ (1 eq.), DMF | 6-(2'-furyl)imidazo[2,1-b]thiazole-5-carbaldehyde | Not specified | nih.gov |
Spectroscopic Data for 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: researchgate.net
FT-IR (cm⁻¹): 1645.17 (C=O of aldehyde), 2885.31 (C-H of aldehyde)
¹H-NMR (ppm): 10.00 (s, 1H, -CHO)
Beyond direct formylation, other post-cyclization functionalization techniques can be employed to introduce a formyl group or a precursor at the 5-position. For instance, the synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives implies the existence of a 5-carboxy or related functionalized intermediate. Such an intermediate could potentially be obtained through the oxidation of a 5-formyl group or through other functional group transformations at the C5 position.
Furthermore, metal-catalyzed cross-coupling reactions could potentially be used to introduce a functional group at the 5-position, which could then be converted to a formyl group. However, direct electrophilic formylation via the Vilsmeier-Haack reaction remains the most direct and commonly reported method for the synthesis of 5-formylimidazo[5,1-b]thiazole.
Analytical Characterization of Imidazo[5,1-b]thiazole Derivatives
The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized imidazo[5,1-b]thiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. In the ¹H NMR spectrum of an imidazo[2,1-b]thiazole derivative, characteristic signals for the protons on the bicyclic ring system are observed. For instance, in a related series of 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamides, the proton at the 5-position typically appears as a singlet. nih.gov The chemical shifts and coupling constants of these protons are influenced by the substituents on the ring. The presence of a formyl group at the 5-position would introduce a characteristic singlet in the aldehydic region of the ¹H NMR spectrum (typically around δ 9-10 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be the stretching vibration of the carbonyl group (C=O) of the aldehyde, which typically appears in the region of 1670-1700 cm⁻¹. rsc.org Other characteristic bands would include C-H stretching vibrations of the aromatic rings and C=N and C=C stretching vibrations of the heterocyclic core.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. In the mass spectrum of an imidazo[5,1-b]thiazole derivative, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. semanticscholar.org The fragmentation pattern can provide further structural information by revealing stable fragments resulting from the cleavage of specific bonds within the molecule.
Table 1: Representative Spectroscopic Data for Imidazo[2,1-b]thiazole Derivatives
| Spectroscopic Technique | Key Features and Representative Data for Analogous Compounds |
|---|---|
| ¹H NMR | Protons on the imidazo[2,1-b]thiazole ring system show characteristic chemical shifts. For example, in N-(4-(morpholino)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide, the imidazo proton appears as a singlet at δ 8.00 ppm. nih.gov |
| ¹³C NMR | Carbons of the imidazo[2,1-b]thiazole core have distinct resonances. For the aforementioned carboxamide, carbon signals for the bicyclic system are observed in the aromatic region. nih.gov |
| IR (cm⁻¹) | Characteristic absorption bands for the C=O stretch of an amide are observed around 1600-1650 cm⁻¹. The C=O stretch of the formyl group in this compound would be expected in a similar region. rsc.org |
| Mass Spectrometry (m/z) | The mass spectrum typically shows a prominent molecular ion peak (M+H)⁺. For example, the high-resolution mass spectrum of a related compound, C₁₇H₁₈N₃O₂S, showed a calculated m/z of 328.1120 and a found value of 328.1105. nih.gov |
Chromatographic Analysis
Chromatographic techniques are essential for the purification of synthetic products and for assessing their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. For imidazo[5,1-b]thiazole derivatives, reverse-phase HPLC is commonly employed. nih.gov In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound is dependent on its polarity, with more polar compounds eluting earlier. HPLC can be used to monitor the progress of a reaction, to purify the final product, and to determine its purity. For instance, the purity of imidazo[2,1-b]thiazole-5-carboxamide derivatives has been assessed by HPLC, with reported retention times providing a benchmark for their analysis. nih.gov
Gas Chromatography (GC): Gas chromatography can also be used for the analysis of volatile and thermally stable imidazo[5,1-b]thiazole derivatives. The choice between HPLC and GC depends on the physicochemical properties of the specific compound being analyzed.
Table 2: Chromatographic Methods for the Analysis of Imidazo[2,1-b]thiazole Derivatives
| Chromatographic Technique | Application and Typical Conditions |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Commonly used for purity assessment and purification. Reverse-phase columns with mobile phases consisting of acetonitrile and water are often employed. nih.gov |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable derivatives. The choice of column and temperature program depends on the specific compound. |
Derivatization, Structure Activity Relationship Sar , and Biological Profiles of Imidazo 5,1 B Thiazole Analogues
Strategic Derivatization of the Imidazo[5,1-b]thiazole (B6145799) Scaffold
The biological activity of imidazo[5,1-b]thiazole derivatives can be significantly modulated through chemical modifications at various positions of the heterocyclic ring system. These modifications are guided by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Modifications at the Formyl Group and Other Ring Positions
While specific derivatization of a 5-formyl group on the imidazo[5,1-b]thiazole ring is a potential synthetic route, broader structural modifications have been extensively explored to enhance biological activity. One notable strategy involves the modification of the imine skeleton of the imidazo[5,1-b]thiazole core. nih.gov For instance, a series of novel derivatives were synthesized by introducing a pyrazole (B372694) ring, a modification that proved effective in enhancing antifungal properties. nih.gov
Furthermore, the introduction of various substituents at different positions of the imidazo[2,1-b]thiazole (B1210989) ring, a related isomeric scaffold, has been shown to be crucial for biological activity. Modifications involving the incorporation of indole (B1671886) moieties have been investigated, leading to compounds with significant antifungal potential against phytopathogenic fungi. These synthetic approaches often involve multi-step reactions, including Vilsmeier-Haack formylation and hydrazone formation, to build molecular diversity.
Exploration of Substituent Effects on Bioactivity
The nature and position of substituents on the imidazo[5,1-b]thiazole scaffold play a critical role in determining the biological activity of the resulting analogues. SAR studies have revealed that both electronic and steric effects of the substituents are key determinants of potency.
In the context of antifungal activity, the introduction of a pyrazole ring to the imidazo[5,1-b]thiazole framework has been shown to yield compounds with potent efficacy. nih.gov For example, compounds 4f and 18f from a synthesized series demonstrated median effective concentration (EC₅₀) values of 0.98 and 0.95 mg L⁻¹, respectively, against Sclerotinia sclerotiorum, which is comparable to the commercial fungicide boscalid (B143098) (EC₅₀ = 0.82 mg L⁻¹). nih.gov The mechanism of action for compound 18f was found to involve notable damage to the fungal cell membrane integrity. nih.gov
For a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions were found to enhance antitubercular and antibacterial activities due to their electron-withdrawing effects. The substitution pattern on the aryl ring significantly influences the bioactivity of these compounds.
Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives
Imidazo[5,1-b]thiazole derivatives have emerged as a promising class of antifungal agents with a broad spectrum of activity against various fungal pathogens, including clinically relevant Candida and Aspergillus species.
Efficacy against Candida Species, including Fluconazole-Resistant Strains
Several studies have demonstrated the potent in vitro activity of thiazole-based compounds against Candida albicans, a major human fungal pathogen. While specific data on the efficacy of 5-Formylimidazo[5,1-b]thiazole derivatives against fluconazole-resistant Candida strains is not extensively documented in the reviewed literature, the broader class of thiazole (B1198619) derivatives has shown significant promise. For instance, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system exhibited very strong antifungal effects against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL.
The table below summarizes the in vitro antifungal activity of selected imidazole (B134444) derivatives against various Candida strains.
| Compound | Candida Strain | MIC (µg/mL) |
| SAM3 | C. albicans ATCC 10231 | 125 |
| SAM3 | C. albicans CaVI2 | 62.5 |
| SAM3 | C. albicans CaVI4 | 250 |
| SAM3 | C. parapsilosis | 500 |
| SAM3 | C. krusei | 62.5 |
| SAM5 | C. albicans ATCC 10231 | 250 |
| SAM5 | C. albicans CaVI2 | 250 |
| SAM5 | C. albicans CaVI4 | 500 |
| SAM5 | C. parapsilosis | 125 |
| SAM5 | C. krusei | 250 |
| AM5 | C. albicans ATCC 10231 | 500 |
| AM5 | C. albicans CaVI2 | 250 |
| AM5 | C. albicans CaVI4 | 500 |
| AM5 | C. parapsilosis | 125 |
| AM5 | C. krusei | 250 |
| Data sourced from a study on imidazole derivatives. |
It has been noted that the antifungal potential of some imidazole derivatives can be limited by their interaction with the fungal cell wall and membrane. However, the synergistic use of these compounds with surface-active agents has been shown to improve their antifungal activity.
Efficacy against Aspergillus Species
Imidazo[5,1-b]thiazole and related thiazole derivatives have also demonstrated efficacy against various Aspergillus species, which are responsible for a range of human diseases known as aspergillosis.
One study reported that 2,3-diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole exhibited strong antifungal activity. Another compound from the same study was found to induce ultrastructural changes in mycotoxin-producing fungi, including Aspergillus flavus and Aspergillus ochraceus. The antifungal activity of a series of 2-aminothiazole-based compounds was evaluated against Aspergillus niger, showing good antimicrobial activity.
Phosphodiesterase 10A (PDE10A) Inhibition by Benzo[d]imidazo[5,1-b]thiazole Compounds
Beyond their antifungal properties, derivatives of the imidazo[5,1-b]thiazole scaffold have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme primarily expressed in the brain and is considered a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.
A series of compounds based on the benzo[d]imidazo[5,1-b]thiazole scaffold were designed, synthesized, and evaluated as PDE10A inhibitors. Structure-activity relationship studies identified several potent analogues with heteroaromatic substitutions. Further optimization led to the discovery of a tool compound with excellent PDE10A activity, selectivity, and central nervous system penetrability. This compound also demonstrated a favorable pharmacokinetic profile in rats. In vivo studies showed that this lead compound was efficacious in preclinical models of psychosis, highlighting the therapeutic potential of this class of molecules.
Relevance in Neuropsychiatric Drug Discovery
The exploration of novel scaffolds for the treatment of neuropsychiatric disorders is a critical area of pharmaceutical research. Fused heterocyclic systems, such as imidazothiazoles, have emerged as promising candidates for targeting central nervous system (CNS) disorders. The structural features of these compounds allow for interactions with various receptors and enzymes implicated in the pathophysiology of conditions like schizophrenia and other psychotic disorders. nih.gov
The therapeutic potential of targeting enzymes like phosphodiesterase 10A (PDE10A) has highlighted the importance of scaffolds that can effectively and selectively inhibit this enzyme. PDE10A is highly expressed in the striatum, a brain region that is dysregulated in schizophrenia, making it a key target for novel antipsychotic agents. nih.gov The development of compounds with good CNS penetrability is crucial for their efficacy in treating neuropsychiatric conditions, and derivatives of the imidazo[5,1-b]thiazole family have shown promise in this regard. nih.gov
Structure-Activity Relationships for PDE10A Inhibitors
While extensive research on the imidazo[5,1-b]thiazole core as PDE10A inhibitors is still developing, studies on the closely related benzo[d]imidazo[5,1-b]thiazole scaffold provide valuable insights into the structure-activity relationships (SAR) for this class of compounds. These studies have led to the identification of potent and selective PDE10A inhibitors. nih.gov
One particularly effective tool compound from this class demonstrated efficacy in animal models of psychosis, such as the MK-801 induced psychosis model and the Conditioned Avoidance Response (CAR) model. nih.gov In silico docking experiments have been used to confirm the binding modes of these analogues, providing a rational basis for the observed SAR and guiding further drug design efforts. nih.gov
Table 1: Structure-Activity Relationship of Benzo[d]imidazo[5,1-b]thiazole Analogues as PDE10A Inhibitors Data based on a study of related benzo-fused analogues.
| Compound Modification | Impact on Activity/Properties | Reference |
|---|---|---|
| Heteroaromatic substitutions | Identification of potent PDE10A inhibitory activity. | nih.gov |
| Substitution with saturated heteroalkyl groups | Excellent PDE10A activity, improved selectivity, and better CNS penetrability. | nih.gov |
Broad Spectrum Potential Biological Activities of Related Thiazole and Imidazothiazole Derivatives (Contextual Background)
The thiazole and imidazothiazole cores are present in a wide range of biologically active molecules, showcasing a broad spectrum of potential therapeutic applications. This contextual background highlights some of the key activities reported for derivatives of these related heterocyclic systems.
Thiazole and imidazothiazole derivatives have been extensively investigated for their antimicrobial properties. These compounds have shown activity against a variety of bacterial and fungal pathogens. chemmethod.comresearchgate.net For instance, certain imidazo[2,1-b]thiazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. bio-conferences.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes.
A series of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring have been synthesized and shown to possess good antifungal activity against various plant pathogens. nih.govresearchgate.net This suggests that the imidazo[5,1-b]thiazole scaffold is a promising framework for the development of new antimicrobial agents.
Table 2: Examples of Antimicrobial Activity of Imidazothiazole Derivatives
| Compound Class | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Some derivatives showed activity with MIC values of 200-500 µg/ml. | bio-conferences.org |
| Imidazo[5,1-b]thiazole-pyrazole derivatives | Sclerotinia sclerotiorum | EC50 values comparable to the commercial pesticide boscalid. | nih.gov |
The imidazothiazole scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govymerdigital.com Derivatives of the isomeric imidazo[2,1-b]thiazole have been reported to exhibit cytotoxic activity against various cancer cell lines, including leukemia and prostate cancer. nih.gov Some of these compounds are believed to exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as focal adhesion kinase (FAK). biruni.edu.tr
Recent studies on benzo researchgate.netnih.govimidazo[2,1-b]thiazole derivatives have identified them as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com This highlights the versatility of the broader imidazothiazole family in oncology research.
Table 3: Examples of Anticancer Activity of Imidazothiazole Derivatives
| Compound Class | Cancer Cell Line | Mechanism/Activity | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | Leukemia (SR, HL-60), Prostate (DU-145) | Significant growth inhibition. | nih.gov |
| Benzo researchgate.netnih.govimidazo[2,1-b]thiazole derivatives | Various human cancer cell lines | Potential EGFR inhibitors. | mdpi.com |
| Imidazo[2,1-b]thiazole derivatives | Glioma C6 cancer cell line | Cytotoxic and apoptotic effects, FAK inhibition. | biruni.edu.tr |
Several studies have explored the antioxidant potential of thiazole and imidazothiazole derivatives. These compounds can act as free radical scavengers, which is a property of interest for the treatment of diseases associated with oxidative stress. nih.gov For example, a series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antioxidant activity using various methods, including the inhibition of lipid peroxidation and scavenging of ABTS radicals. nih.gov
Derivatives of benzo researchgate.netnih.govimidazo[2,1-b]thiazole have also been screened for their antioxidant properties using the DPPH method, with some compounds showing significant inhibition. aip.orgresearchgate.net
Table 4: Examples of Antioxidant Activity of Imidazothiazole Derivatives
| Compound Class | Assay | Observed Activity | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | Anti-LPO, ABTS radical scavenging, FRAP | Several derivatives displayed high antioxidant activity. | nih.gov |
| Benzo researchgate.netnih.govimidazo[2,1-b]thiazole-2-carbaldehyde | DPPH | 95% inhibition at 500 µg/L. | aip.orgresearchgate.net |
The development of new herbicides is crucial for agriculture, and heterocyclic compounds have often served as a source of novel active ingredients. The antifungal activity of imidazo[5,1-b]thiazole derivatives against plant pathogens suggests their potential application as agricultural fungicides, which can be considered a form of herbicidal or crop protection activity. nih.govresearchgate.net
A study on imidazo[5,1-b]thiazole derivatives containing a pyrazole ring found that some of these compounds had a good protective effect on rape leaves against fungal infection at low concentrations. nih.gov This indicates that the imidazo[5,1-b]thiazole scaffold could be a valuable starting point for the design of new agrochemicals.
Computational and Theoretical Investigations on Imidazo 5,1 B Thiazole Systems
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of ligands to the active sites of proteins and other biological targets.
Molecular docking has been instrumental in identifying and optimizing imidazo[5,1-b]thiazole (B6145799) derivatives as potent inhibitors of various biological targets. A notable example involves the investigation of benzo[d]imidazo[5,1-b]thiazole derivatives as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme relevant to neurological and psychiatric disorders. nih.gov In silico docking experiments were performed to confirm the anticipated binding mode of these compounds within the PDE10A active site. nih.gov
These simulations reveal key molecular interactions responsible for the binding affinity. Typically, the imidazo[5,1-b]thiazole core can form various non-covalent interactions with amino acid residues in the target's binding pocket, including:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.
Hydrophobic Interactions: Between nonpolar regions of the ligand and the protein.
Pi-stacking: Aromatic ring interactions.
Pi-sulfur interactions: A specific type of interaction involving the sulfur atom of the thiazole (B1198619) ring. neliti.com
For instance, in studies of related imidazo[2,1-b] nih.govneliti.comnih.govthiadiazole derivatives targeting the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, docking showed strong hydrogen bonding and hydrophobic interactions within the active site. nih.gov Similarly, when targeting the Epidermal Growth Factor Receptor (EGFR), specific hydrogen bonds with key residues like Cys797 were identified as crucial for inhibitory activity. neliti.comresearchgate.net These predictive models provide a structural basis for the observed biological activity and guide further optimization.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[2,1-b]thiazole (B1210989) conjugates | GPC-3 | -6.90 to -10.30 | Not Specified | nih.gov |
| Imidazo[2,1-b] nih.govneliti.comnih.govthiadiazole | HIV-1 Protease | -89.44 to -117.29 (Dock Score) | Not Specified | researchgate.net |
| Imidazo-thiadiazole Chalcones | EGFR | Not Specified | Cys797, Met790 | neliti.com |
| Benzo[d]imidazo[5,1-b]thiazole | PDE10A | Not Specified | Not Specified | nih.gov |
The insights gained from molecular docking are pivotal for the rational design of new, more potent, and selective ligands. By understanding the structure-activity relationship (SAR) at a molecular level, chemists can design modifications to the core scaffold to enhance binding affinity and other desirable properties. nih.gov
The process typically involves:
Identifying the "hit" compound: An initial molecule that shows some desired biological activity.
Docking the hit: Simulating its binding to the target to understand its interaction profile.
Designing new derivatives: Based on the docking pose, new functional groups are added or existing ones are modified to create more favorable interactions (e.g., adding a hydrogen bond donor to interact with a nearby acceptor on the protein).
In silico screening: The newly designed compounds are docked and ranked based on their predicted binding affinities and interaction patterns before committing to chemical synthesis. researchgate.net
This iterative cycle of design, docking, synthesis, and testing significantly accelerates the drug discovery process. Studies on various imidazo-thiazole systems have successfully used this approach to develop inhibitors for targets in cancer, infectious diseases, and inflammation. neliti.comnih.govnih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein.
MD simulations are frequently employed to validate the results of molecular docking. A simulation is typically run for a period of nanoseconds (ns) to observe the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. nih.gov The stability of the complex is a key indicator of a viable drug candidate.
A primary metric used to evaluate stability is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein backbone atoms or the ligand atoms from their initial positions over the course of the simulation. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely in the binding pocket without significant fluctuations. nih.govnajah.edu
For example, MD simulations of benzimidazole (B57391) and benzothiazole (B30560) derivatives in complex with their target proteins were run for 100 ns to analyze RMSD values and confirm complex stability. nih.gov In another study, the RMSD plot for a selective COX-2 inhibitor complex stabilized around 1.4 Å, indicating a stable interaction within the binding pocket throughout the simulation. najah.edu These simulations confirm that the interactions predicted by docking are maintained over time and provide a more realistic assessment of the ligand's binding. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity based on its electron distribution.
DFT calculations are powerful for elucidating the electronic structure of imidazo[5,1-b]thiazole systems. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A small energy gap implies higher reactivity, as it is easier to excite an electron to a higher energy state.
These parameters help rationalize the molecule's behavior in chemical reactions and its interactions with biological targets. For instance, DFT studies on furan–thiazole hydrazone derivatives provided valuable insights into their electronic distribution and potential binding sites through Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping. researchgate.net MEP maps visualize the electron density around the molecule, highlighting regions prone to electrophilic and nucleophilic attack, which is crucial for understanding ligand-receptor interactions. researchgate.net Such calculations have been applied to various imidazole (B134444) and thiazole-based systems to understand their fundamental properties. bohrium.com
| Parameter | Description | Implication for Imidazo[5,1-b]thiazole Systems |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the molecule's tendency to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the molecule's tendency to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| MEP Map | Molecular Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of imidazo[5,1-b]thiazole systems, QSAR studies are instrumental in understanding the structural requirements for therapeutic activity, guiding the design of new derivatives with enhanced potency and selectivity.
Development of Predictive Models for Biological Potency
The development of predictive QSAR models for the biological potency of imidazo[5,1-b]thiazole derivatives involves a systematic approach. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
These descriptors are then used as independent variables, and the biological activity is the dependent variable in a statistical analysis to develop a QSAR model. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms. The goal is to create a statistically significant equation that can accurately predict the biological activity of new, untested compounds based solely on their chemical structure.
For instance, in studies on related thiazole derivatives, 2D-QSAR models have been developed to predict their efficacy as inhibitors of specific enzymes. One such study on thiazole derivatives as 5-lipoxygenase inhibitors resulted in a 2D-QSAR model with a good correlation coefficient of 0.626 and a predictive coefficient for the test set of 0.621, indicating a reliable predictive ability. researchgate.net
The robustness and predictive power of the developed QSAR models are rigorously validated using both internal and external validation techniques. This ensures that the model is not overfitted to the training data and can genuinely predict the activity of novel compounds.
Identification of Key Molecular Descriptors for Activity
A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the imidazo[5,1-b]thiazole system. These descriptors provide valuable insights into the mechanism of action and the structural features that are either favorable or detrimental to the desired therapeutic effect.
Molecular descriptors can be broadly categorized into several classes:
Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties such as dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often critical in determining the nature of interactions with biological targets.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational parameters. Steric properties are vital for ensuring a proper fit of the molecule into the active site of a receptor or enzyme.
Thermodynamic Descriptors: These pertain to the energetic properties of the molecule, such as heat of formation and solvation energy, which can influence its distribution and interaction with biological systems.
While a specific QSAR study for 5-Formylimidazo[5,1-b]thiazole is not detailed in the provided context, computational studies on broader imidazo[2,1-b]thiazole and benzo nih.govresearchgate.netimidazo[2,1-b]thiazole derivatives highlight the importance of these systems in developing compounds with diverse biological activities, including anticancer and antifungal properties. nih.govresearchgate.nettandfonline.comnih.gov In silico molecular docking studies, often used in conjunction with QSAR, have been performed on such derivatives to understand their interactions with biological targets like caspase-3 and DNA. nih.gov These computational approaches help in elucidating the structure-activity relationships that govern the therapeutic potential of the imidazo[5,1-b]thiazole scaffold.
The following table provides a hypothetical representation of key molecular descriptors that could be identified in a QSAR study of imidazo[5,1-b]thiazole derivatives, based on general principles of QSAR and computational drug design.
| Descriptor Class | Descriptor Example | Potential Influence on Biological Activity |
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a chemical reaction. A higher HOMO energy often correlates with increased reactivity and potentially stronger interaction with a biological target. |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. A lower LUMO energy can indicate a greater propensity for interaction with electron-rich sites on a target molecule. |
| Steric | Molecular Volume | Influences the fit of the molecule within the binding pocket of a receptor or enzyme. An optimal volume is often required for potent activity. |
| Steric | Surface Area | Affects the potential for intermolecular interactions. A larger surface area may allow for more contact points with a biological target. |
| Topological | Wiener Index | A measure of the molecule's compactness. It can be related to how the molecule is recognized and binds to a target. |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule. This is a critical factor for membrane permeability and reaching the target site within the body. |
This structured approach of QSAR modeling, from model development to the identification of key descriptors, is a powerful tool in modern medicinal chemistry for the rational design of novel and more effective drugs based on the imidazo[5,1-b]thiazole scaffold.
Future Research Directions and Therapeutic Advancement of Imidazo 5,1 B Thiazole Based Compounds
Development of Novel Synthetic Pathways for Highly Functionalized Derivatives
A critical avenue for future research is the creation of new and efficient synthetic methodologies to produce a diverse library of imidazo[5,1-b]thiazole (B6145799) derivatives. The "intermediate derivatization method" has already proven effective for generating novel derivatives with antifungal properties, such as those incorporating a pyrazole (B372694) ring.
Future synthetic strategies should focus on:
Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts, such as the use of polyethylene (B3416737) glycol-400 (PEG-400) which has been shown to be an efficient and biodegradable medium.
Diversity-Oriented Synthesis: Developing pathways that allow for the introduction of a wide range of functional groups at various positions on the imidazo[5,1-b]thiazole ring. This will enable the systematic exploration of the chemical space and the generation of compounds with varied electronic and steric properties, crucial for tuning biological activity.
Expansion of Biological Screening to New Therapeutic Areas
While imidazo[5,1-b]thiazole analogues have been investigated for several biological activities, there is considerable scope for expanding their screening to uncover new therapeutic applications. The known activities provide a strong foundation for exploring related and novel disease areas.
| Therapeutic Area | Specific Target/Activity | Example Compounds/Derivatives | Reference |
|---|---|---|---|
| Antifungal | Disruption of fungal cell membrane integrity | Imidazo[5,1-b]thiazole derivatives with a pyrazole ring (e.g., compound 18f) | |
| Antipsychotic | Phosphodiesterase 10A (PDE10A) inhibition | Benzo[d]imidazo[5,1-b]thiazole analogues (e.g., compound 9e) | |
| Antimycobacterial | Activity against Mycobacterium tuberculosis | Benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives | |
| Anticancer | Cytotoxicity against human cancer cell lines (e.g., breast cancer, melanoma) | Imidazo[2,1-b]thiazole-based aryl hydrazones and other derivatives | |
| Antiviral | Activity against Feline Coronavirus and Herpes Simplex Virus-1 | Imidazo[2,1-b]thiazole (B1210989) derivatives bearing hydrazone moieties |
Future screening efforts should target:
Neurodegenerative Diseases: Given the demonstrated central nervous system (CNS) penetrability and activity of some analogues as PDE10A inhibitors, screening for efficacy in models of Alzheimer's, Parkinson's, and other neurodegenerative disorders is a logical next step.
Resistant Pathogens: Expanding antimicrobial testing to include a broader panel of drug-resistant bacteria and fungi is crucial in the face of growing global health threats.
Inflammatory Disorders: The anti-inflammatory potential of this class of compounds warrants a more thorough investigation into their effects on key inflammatory pathways and their potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
In-depth Mechanistic Studies of Bioactive Imidazo[5,1-b]thiazole Analogues
Understanding how these compounds exert their biological effects at a molecular level is paramount for their development into clinical candidates. Current research has begun to shed light on their mechanisms of action. For example, the antifungal compound 18f was found to disrupt the integrity of the fungal cell membrane. Similarly, molecular docking studies have suggested that antimycobacterial derivatives may act by inhibiting enzymes like Pantothenate synthetase.
Future mechanistic studies should employ a range of advanced techniques:
Target Identification: Using chemical proteomics and affinity-based probes to identify the specific protein targets of bioactive compounds.
Structural Biology: Co-crystallizing lead compounds with their target proteins to visualize binding interactions at the atomic level, providing a blueprint for further optimization.
Cellular and Molecular Biology Assays: Investigating the downstream effects of target engagement, such as impacts on signaling pathways, gene expression, and metabolic processes, to fully elucidate the mechanism of action.
Optimization of Pharmacological Profiles for Drug Development
For a bioactive compound to become a viable drug, it must possess favorable pharmacological properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Research has shown that imidazo[5,1-b]thiazole derivatives can be optimized to achieve good CNS penetrability and favorable pharmacokinetic profiles.
The key focus for future optimization will be:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogues to understand how specific structural modifications influence potency, selectivity, and ADMET properties.
Metabolic Stability: Designing compounds that are less susceptible to rapid metabolism by liver enzymes, thereby prolonging their duration of action. This involves identifying metabolic "hotspots" on the molecule and modifying those positions.
Physicochemical Properties: Fine-tuning properties such as solubility and lipophilicity to ensure good absorption and distribution to the target tissues while minimizing off-target effects.
Rational Drug Design Leveraging Advanced Computational Chemistry
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new molecules. In silico ADMET prediction and molecular docking have already been successfully applied to the imidazo[5,1-b]thiazole scaffold.
Future research should leverage more sophisticated computational approaches:
Virtual Screening: Using computer models of therapeutic targets to screen large virtual libraries of imidazo[5,1-b]thiazole derivatives to identify promising initial hits.
Molecular Dynamics Simulations: Simulating the dynamic interactions between a compound and its protein target over time to gain a deeper understanding of the binding stability and mechanism.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules.
Artificial Intelligence and Machine Learning: Employing AI algorithms to analyze vast datasets of chemical structures and biological activities to identify complex patterns and guide the design of new compounds with a higher probability of success.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the imidazo[5,1-b]thiazole scaffold, paving the way for the development of a new generation of drugs to address unmet medical needs.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-formylimidazo[5,1-b]thiazole derivatives?
The synthesis of this compound derivatives typically involves condensation reactions between thiosemicarbazides and α-haloketones, followed by cyclization. Microwave-assisted Hantzsch thiazole synthesis has been optimized for improved yields (e.g., 4921–4924, 4921–4924 for N-phenyl derivatives) . Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions offers high selectivity (90–96% yields) and scalability, particularly for fused imidazo[2,1-b]thiazole systems . For herbicidal applications, formylation at the C5 position is achieved via Vilsmeier-Haack reactions using POCl₃ and DMF .
Q. How are this compound derivatives characterized structurally?
Key characterization techniques include:
- FT-IR : Confirms the presence of formyl (C=O stretch ~1680 cm⁻¹) and imidazo-thiazole ring vibrations.
- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons in the thiazole and imidazole rings resonate between δ 7.0–8.5 ppm.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights, with fragmentation patterns confirming substituent positions .
- X-ray Crystallography : Resolves regioselectivity in fused systems, particularly for derivatives with anti-inflammatory or anticancer activity .
Q. What preliminary biological assays are used to evaluate this compound derivatives?
Initial screening often includes:
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values reported for Mannich base derivatives) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., kidney cancer with IC₅₀ = 69.69 µM for compound A9) .
- Anti-inflammatory Activity : Inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW264.7 macrophages .
- Enzyme Inhibition : 15-Lipoxygenase (15-LOX) or NADH dehydrogenase assays (IC₅₀ = 15–17 µM for mitochondrial inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
Key SAR insights include:
- Substituent Position : The 5-formyl group enhances electrophilicity, improving interactions with biological targets like 15-LOX .
- Fused Rings : Benzimidazole or indole fusion at the [2,1-b] position increases anti-inflammatory potency by 3–5 fold compared to non-fused analogs .
- Electron-Withdrawing Groups : Nitro or bromo substituents at C6 improve mitochondrial NADH dehydrogenase inhibition (e.g., IC₅₀ = 0.11 mM for 6-thienyl derivatives) .
- Mannich Bases : Secondary amines at C6 enhance antioxidant activity by stabilizing radical intermediates .
Q. What mechanistic studies elucidate the mode of action of this compound derivatives?
- NADH Dehydrogenase Inhibition : Non-competitive binding with ubiquinone substrates, as shown via kinetic assays using bovine heart mitochondria .
- Ferroptosis Induction : Lipid peroxidation assays (e.g., C11-BODIPY staining) confirm ferroptotic cell death in cancer models for derivatives with electron-deficient substituents .
- Computational Modeling : Docking studies (AutoDock Vina) reveal hydrogen bonding between the formyl group and catalytic residues of 15-LOX (PDB: 1LOX) .
Q. How can synthetic challenges, such as regioselectivity in cyclization, be addressed?
- Microwave Assistance : Reduces side reactions (e.g., dimerization) by shortening reaction times (10–15 min vs. 24 h conventional) .
- Solvent-Free Conditions : Minimizes polarity-driven regioselectivity issues in Friedel-Crafts acylation .
- Catalytic Additives : ZnCl₂ or p-TsOH improves cyclization efficiency in Hantzsch-type syntheses .
Q. What analytical strategies resolve contradictions in biological data across studies?
- Dose-Response Curves : Validate IC₅₀ discrepancies (e.g., anti-cancer activity varies with cell line specificity) .
- Metabolic Stability Assays : Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation of nitro-substituted derivatives, explaining reduced in vivo efficacy .
- Comparative SAR : Cross-study analysis of substituent effects (e.g., 5-formyl vs. 5-nitro) clarifies conflicting enzyme inhibition results .
Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted and solvent-free protocols for scalability and reproducibility .
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) to benchmark activity .
- Data Interpretation : Use molecular dynamics simulations (AMBER/CHARMM) to validate docking poses and account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
